5-Fluorothiazol-2-amine
Overview
Description
5-Fluorothiazol-2-amine: is a heterocyclic compound with the molecular formula C3H3FN2S . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorine atom at the 5-position of the thiazole ring imparts unique chemical properties to this compound .
Biochemical Analysis
Biochemical Properties
5-Fluorothiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit certain enzymes, thereby affecting the synthesis of nucleotides. Additionally, this compound can bind to proteins involved in cellular signaling pathways, altering their activity and leading to changes in cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting DNA synthesis and repair mechanisms. This disruption leads to the activation of cell signaling pathways that promote cell death. In normal cells, this compound can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions. This binding can lead to the accumulation of substrates and a decrease in the production of necessary metabolites. Additionally, this compound can interfere with gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and disruption of metabolic pathways. Toxic or adverse effects, such as organ damage or systemic toxicity, have been observed at very high doses. These effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis and metabolism. It interacts with enzymes such as thymidylate synthase and dihydrofolate reductase, inhibiting their activity and affecting the production of nucleotides. This inhibition can lead to changes in metabolic flux and alterations in the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, the compound can bind to intracellular proteins and be transported to different cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Aminothiazole-5-carboxylic Acid: One common method involves the reaction of 2-aminothiazole-5-carboxylic acid with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 5-position.
From 2-Aminothiazole: Another method involves the direct fluorination of 2-aminothiazole using a suitable fluorinating reagent.
Industrial Production Methods: Industrial production of 5-Fluorothiazol-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to minimize by-products and ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 5-Fluorothiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Fluorothiazol-2-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 5-position enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-Aminothiazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Bromothiazol-2-amine: Contains a bromine atom instead of fluorine, leading to variations in reactivity and biological activity.
5-Chlorothiazol-2-amine: Similar to 5-Fluorothiazol-2-amine but with a chlorine atom, affecting its chemical behavior and applications.
Uniqueness: The presence of the fluorine atom in this compound makes it unique among thiazole derivatives. Fluorine’s high electronegativity and small size contribute to the compound’s distinct reactivity and biological activity, making it a valuable molecule in various fields of research and industry .
Properties
IUPAC Name |
5-fluoro-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPNPWVDMNTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435211 | |
Record name | 5-Fluorothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64588-82-5 | |
Record name | 5-Fluorothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.